molecular formula C14H15N3O2 B5698633 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide

Número de catálogo B5698633
Peso molecular: 257.29 g/mol
Clave InChI: PQBVJGZTRDMFOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic benefits in the treatment of type 2 diabetes.

Mecanismo De Acción

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide involves the inhibition of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, which increases the levels of incretin hormones such as GLP-1 and GIP. These hormones stimulate insulin secretion and reduce glucagon secretion, leading to better control of blood glucose levels.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has been shown to have several biochemical and physiological effects. It increases insulin secretion and reduces glucagon secretion, leading to better control of blood glucose levels. It also improves beta-cell function, enhances glucose uptake in peripheral tissues, and reduces hepatic glucose production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide in lab experiments is its specificity for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide inhibition. It has also been shown to have a long half-life, which allows for once-daily dosing. However, one limitation is that its effects on blood glucose levels may be influenced by other factors such as diet and exercise.

Direcciones Futuras

There are several future directions for the study of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide. One area of research is the development of more potent and selective N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide inhibitors. Another area of research is the investigation of the potential cardiovascular benefits of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide inhibitors. Additionally, the use of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide in combination with other antidiabetic agents is an area of interest. Finally, the investigation of the long-term safety and efficacy of this compound is also an important direction for future research.
Conclusion:
In conclusion, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has shown promising potential as a therapeutic agent for the treatment of type 2 diabetes. Its mechanism of action involves the inhibition of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, which leads to better control of blood glucose levels. While there are advantages and limitations for its use in lab experiments, there are several future directions for research that may lead to the development of more effective treatments for diabetes.

Métodos De Síntesis

The synthesis method of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-aminoethyl benzoate in the presence of a coupling reagent. The resulting product is then subjected to acid hydrolysis to yield the final compound.

Aplicaciones Científicas De Investigación

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has been extensively studied for its potential therapeutic benefits in the treatment of type 2 diabetes. It works by inhibiting dipeptidyl peptidase-4 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide), an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to better control of blood glucose levels.

Propiedades

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-8-11(2)17(16-10)13(18)9-15-14(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBVJGZTRDMFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.